molecular formula C5H7N5O B3032972 2,4-Diaminopyrimidine-5-carboxamide CAS No. 66131-74-6

2,4-Diaminopyrimidine-5-carboxamide

Cat. No.: B3032972
CAS No.: 66131-74-6
M. Wt: 153.14 g/mol
InChI Key: VULZVYGZVOMUKU-UHFFFAOYSA-N
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Description

2,4-Diaminopyrimidine-5-carboxamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 2,4-Diaminopyrimidine-5-carboxamide is the dihydrofolate reductase (DHFR) enzyme . This enzyme is crucial in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins . In the context of Mycobacterium tuberculosis (Mtb), the Mtb DHFR (mt-DHFR) is a significant drug target in anti-TB drug development .

Mode of Action

This compound interacts with its target, the DHFR enzyme, by binding to the glycerol (GOL) binding site of the enzyme . This binding site is considered a useful site to improve the selectivity towards human DHFR . The compound is designed to have a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .

Biochemical Pathways

The compound affects the folate metabolic pathway by inhibiting the DHFR enzyme . This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, pyrimidines, and other proteins . By inhibiting this enzyme, the compound disrupts this pathway, leading to a decrease in the synthesis of these essential biomolecules.

Pharmacokinetics

This property is crucial for the compound’s bioavailability, allowing it to cross the cell wall of Mtb to function at the whole cell level .

Result of Action

The inhibition of the DHFR enzyme by this compound leads to a decrease in the synthesis of purines, pyrimidines, and other proteins . This disruption in the folate metabolic pathway can lead to cell death via the inhibition of DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopyrimidine-5-carboxamide typically involves the reaction of 2,4-diaminopyrimidine with appropriate carboxylic acid derivatives. One common method is the reaction of 2,4-diaminopyrimidine with carboxylic acid chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives .

Scientific Research Applications

2,4-Diaminopyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of dihydrofolate reductase (DHFR) inhibition.

    Medicine: Explored for its potential as an anti-tubercular agent and in the development of anticancer drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: Lacks the carboxamide group but shares the core pyrimidine structure.

    5-Aryl-2,4-diaminopyrimidine: Contains an aryl group at the 5-position, which can enhance its biological activity.

    2,4-Diamino-5-iodopyrimidine:

Uniqueness

2,4-Diaminopyrimidine-5-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for the synthesis of more complex molecules and for exploring diverse biological activities .

Properties

IUPAC Name

2,4-diaminopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULZVYGZVOMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497878
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-74-6
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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